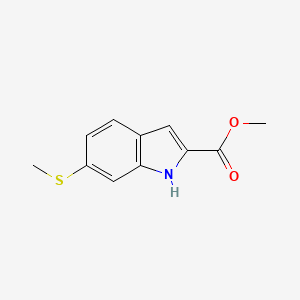

methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate

Vue d'ensemble

Description

Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as methylthioinosine, have been found to target enzymes like purine nucleoside phosphorylase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of enzymatic hydrolysis . This involves the breaking of a bond in the molecule using water, which could lead to changes in the target molecule’s structure and function .

Biochemical Pathways

Compounds with similar structures, such as indole-3-acetic acid methyltransferase, have been found to modulate homeostasis in plant tissues through methylation . This suggests that the compound could potentially influence similar biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as 6-methylnicotine, have been found to be absorbed into the blood and cross the blood-brain barrier . This suggests that the compound could potentially have similar pharmacokinetic properties.

Result of Action

Based on its structural similarity to other compounds, it may lead to changes in the structure and function of its target molecules, potentially influencing various biological processes .

Action Environment

Similar compounds, such as desmetryn, have been found to be volatile and have high aqueous solubility . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of water.

Activité Biologique

Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate is a compound that falls within the class of indole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a methylsulfanyl group attached to the indole structure, which significantly influences its reactivity and biological interactions. The indole core is known for participating in π-π interactions with various biological targets, enhancing enzyme activity or receptor binding.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Indole derivatives have shown promising antimicrobial properties. For instance, a study demonstrated that related indole compounds exhibited low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound's structural characteristics may also contribute to similar antimicrobial efficacy.

2. Anti-inflammatory Properties

The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor, specifically targeting COX-2, which plays a significant role in inflammation. Inhibition of COX-2 can reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammatory responses . Research indicates that analogs of indole derivatives have been developed to enhance selectivity towards COX-1 or COX-2, potentially improving therapeutic outcomes .

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. Indole derivatives are often explored for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism may involve modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound exhibited comparable or superior antimicrobial activity against resistant strains of bacteria, suggesting its potential as a novel antibacterial agent.

Case Study 2: Anti-inflammatory Activity

A pharmacological evaluation revealed that this compound significantly reduced inflammation in animal models induced by carrageenan. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays measuring prostaglandin levels.

Case Study 3: Anticancer Activity

Research involving cell viability assays showed that this compound reduced the proliferation of cancer cells in vitro. The IC50 values were determined for several cell lines, demonstrating effective cytotoxicity at low concentrations.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: As a potential COX inhibitor, it binds to the active site of the enzyme, disrupting the conversion of arachidonic acid into prostaglandins.

- Cell Signaling Modulation: The compound may influence various signaling pathways involved in inflammation and cancer progression.

- Interaction with Biological Targets: The indole structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity to target sites .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Indole-3-carboxylic acid | Low | Moderate | Moderate |

| 6-(methylsulfonyl)-1H-indole-3-carboxylic acid | High | High | Moderate |

Propriétés

IUPAC Name |

methyl 6-methylsulfanyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-11(13)10-5-7-3-4-8(15-2)6-9(7)12-10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDPUEXDDQAFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.